molecular formula C12H21BrN2O3Si B13337885 Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13337885
M. Wt: 349.30 g/mol
InChI Key: SSDIENHNXNTELG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a trimethylsilyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of a pyrazole derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • Ethyl 5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C12H21BrN2O3Si

Molecular Weight

349.30 g/mol

IUPAC Name

ethyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H21BrN2O3Si/c1-5-18-12(16)10-8-14-15(11(10)13)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3

InChI Key

SSDIENHNXNTELG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)Br

Origin of Product

United States

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